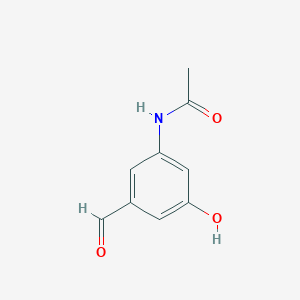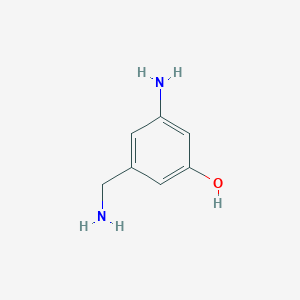
3-Amino-5-(aminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(aminomethyl)phenol: is an organic compound that belongs to the class of aminophenols It is characterized by the presence of two amino groups and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(aminomethyl)phenol can be achieved through several methods. One common approach involves the reduction of nitro compounds followed by amination. For instance, the reduction of 3-nitro-5-(aminomethyl)phenol using hydrogen gas in the presence of a palladium catalyst can yield the desired compound. Another method involves the direct amination of 3-hydroxybenzaldehyde using ammonia or amines under suitable conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and amination, followed by purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-(aminomethyl)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols.
Scientific Research Applications
Chemistry: 3-Amino-5-(aminomethyl)phenol is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of dyes and pigments due to its ability to form stable colored compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors. Its derivatives are explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of photographic chemicals and hair dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It may also exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
3-Aminophenol: Similar in structure but lacks the aminomethyl group.
4-Aminophenol: Differs in the position of the amino group on the benzene ring.
2-Aminophenol: Has the amino group in the ortho position relative to the hydroxyl group.
Uniqueness: 3-Amino-5-(aminomethyl)phenol is unique due to the presence of both amino and aminomethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-amino-5-(aminomethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4,8-9H2 |
InChI Key |
XPXADKKQAPZDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


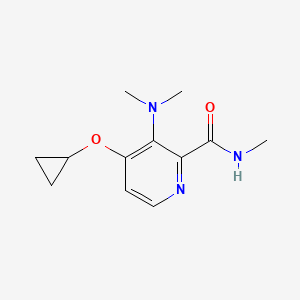
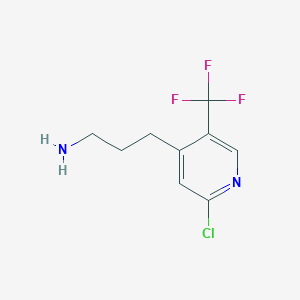
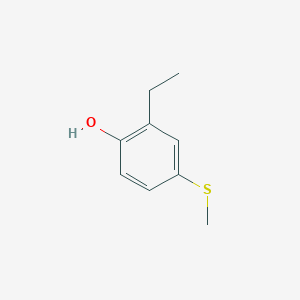
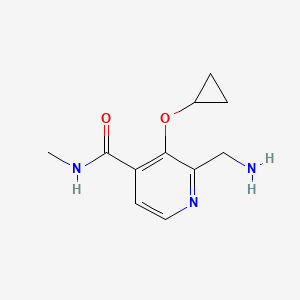
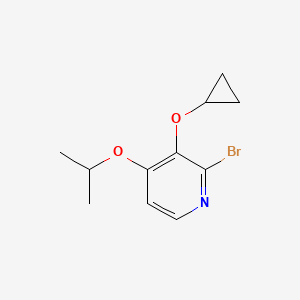
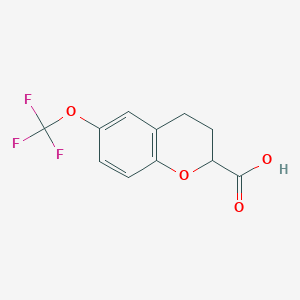
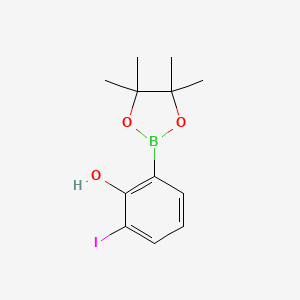
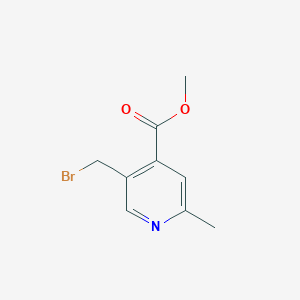
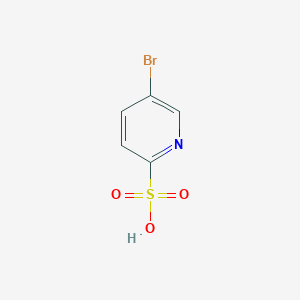
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


